molecular formula C20H21ClN2O4 B2995650 4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one CAS No. 381696-70-4

4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2995650
CAS No.: 381696-70-4
M. Wt: 388.85
InChI Key: BBOXQZXHPYEBIU-UHFFFAOYSA-N
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Description

4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H21ClN2O4 and its molecular weight is 388.85. The purity is usually 95%.
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Biological Activity

Overview

The compound 4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one , often referred to as compound A , is a pyrrole derivative notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

Chemical Structure : The compound features a complex structure with multiple functional groups, including a chlorobenzoyl moiety, a dimethylaminoethyl group, a hydroxy group, and a furan ring. This unique arrangement contributes to its biological activity.

Synthesis : The synthesis typically involves several steps:

  • Formation of an Amide Intermediate : Reaction of 4-chlorobenzoyl chloride with an amine.
  • Cyclization and Hydroxylation : Further reactions yield the final product through controlled conditions to optimize yield and purity.

The biological activity of compound A is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. It may act as an enzyme inhibitor, modulating pathways associated with disease processes.

Pharmacological Properties

Research has indicated several pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that compound A exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
  • Antimicrobial Effects : The compound has demonstrated antimicrobial properties against both bacterial and fungal strains, indicating its potential use in treating infections .
  • Anti-inflammatory Properties : Studies have shown that it can inhibit pro-inflammatory cytokines, suggesting utility in inflammatory conditions.

Anticancer Studies

In vitro studies have shown that compound A significantly reduces the viability of human colon cancer HT29 cells. The mechanism involves the activation of apoptotic pathways, leading to increased caspase activity and DNA fragmentation.

StudyCell LineIC50 ValueMechanism
Sengul et al. (2016)HT2915 µMApoptosis induction
Surowiak et al. (2020)MCF720 µMCell cycle arrest

Antimicrobial Activity

Research conducted by Bingul et al. (2019) highlighted the antimicrobial efficacy of compound A against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL for bacteria and 16 µg/mL for fungi.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Candida albicans16

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4/c1-12-4-9-15(27-12)17-16(18(24)13-5-7-14(21)8-6-13)19(25)20(26)23(17)11-10-22(2)3/h4-9,17,24H,10-11H2,1-3H3/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHYLEGIIYADGN-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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